Journal Name:Journal of Materials Chemistry C
Journal ISSN:2050-7526
IF:8.067
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-c/
Year of Origin:0
Publisher:
Number of Articles Per Year:1443
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OA or Not:Not
A julolidine functionalized benzimidazoline n-dopant: optimizing molecular doping in fullerene derivatives by modulating miscibility†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03417H
Poor miscibility with the most popular n-dopants of polar 1H-benzimidazolyl molecules and limited doping efficiency have severely retarded the development of highly efficient n-doped organic semiconductors for organic thermoelectrics (OTE) applications. One effective strategy to enhance miscibility involves introducing hydrophilic triethylene-glycol-type (TEG-type) side chains into n-type organic semiconductors. In this contribution, an alternative strategy is introduced for miscibility modulation by replacing the dimethylaniline group of the representative n-dopant of 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) with julolidine; 9-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-julolidine (JLBI-H) was attained with more lipophilicity. JLBI-H was found to modulate its miscibility with three representative n-type fullerene derivatives: PC61BM, PTEG-1, and PTEG-2 with increasing hydrophilicity in an opposite trend to N-DMBI-H. The optimal PC61BM film doped with 15 mol% JLBI-H exhibited a remarkably high conductivity (σ) of 1.25 S cm−1 at 100 °C, one of the highest values reported so far for solution-processed PC61BM films. The optimized PTEG-1 film doped with 15 mol% JLBI-H achieved a room-temperature σ of approximately 2.0 S cm−1, comparable to that doped with 30 mol% N-DMBI-H. In contrast, the σ of the PTEG-2 film doped with 15 mol% JLBI-H is only one-tenth of the one doped with 22 mol% N-DMBI-H. The doping efficacy of JLBI-H on the three fullerene derivatives is significantly influenced by the initial microstructure of the host films, the miscibility level between the dopant and the hosts and the unique thermal annealing treatment to trigger doping, as evidenced by a collaborative analysis on electrical behaviors, GIWAXS and AFM. This study demonstrates the effectiveness of tailoring the structure of molecular n-dopants to modulate the miscibility between host–dopant pairs and achieve high electrical performance.
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Photolithographically patterned and highly stable electrochromic displays enabled by a photo-assisted cross-linker†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03088A
Photolithography is a standard technique for high resolution patterning of electronic devices. This study presents a new tris-diazo compound (X8) as a carbene crosslinker which responds to UV photons and can be directly patterned by photolithography. The tris-diazo compound (X8) has been successfully applied to fabricate solution-processable electrochromic polymer (ECP) displays. Upon exposure to UV light of 254 nm wavelength, the blend of X8 (≤5 wt%) with ECP (PProDOT, poly(3,4-propylenedioxythiophene)) can cross-link, exhibiting a ∼93% solvent resistance whereas the pristine PProDOT does not cross-link at all. The electrochromic devices (ECDs) based on the crosslinked PProDOT showed an exceptional stability of 300 000 operational cycles, with both bleaching and coloring time of 0.5 s without obvious deterioration. With lithographical patterning, a minimum 50 μm size of display pixel has been realized, which paves the way for future large-area and low-cost electrochromic display applications.
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Cobalt-doped praseodymium ortho ferrite as a promising nanomaterial for carbon dioxide gas sensing†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03133K
The rising level of carbon dioxide (CO2) gas harms both the environment and people and also causes climate change and global warming. Thus, its detection is essential for critical health issues and environmental safety. In this study, pure and cobalt (Co)-doped praseodymium orthoferrite (PrFeO3) nanomaterials were prepared by the sol–gel auto-combustion route. Field emission scanning electron microscopy (FESEM), and powder X-ray diffraction (PXRD) were used to investigate the surface morphology and crystal structure. Vibrational studies were carried out by Fourier transform infrared (FTIR) spectroscopy. Optical characteristics were investigated by ultraviolet-visible (UV-Vis) spectroscopy. Pure and co-doped PrFeO3 nanomaterials in thin film form were explored for the first time to design a CO2 gas sensor working at room temperature. To study the effect of cobalt doping on sensor performance, comparative gas sensing tests were performed on both pristine and Co-doped PrFeO3 thin films. The study indicates that the Co-doped PrFeO3 sensor has a higher response and shorter recovery and response times than the pristine PrFeO3 sensor. At 500 ppm CO2, the response time of PrFe0.9Co0.1O3 is 17.2 s, while the recovery time is 18.4 s.
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Synergistic coupling of NiVAl-layered double hydroxide with few-layered Ti3C2Tx–MXene nanosheets for superior asymmetric supercapacitor performance†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03014H
Layered double hydroxides (LDHs) are promising energy materials due to their considerable theoretical capacity, but they also suffer from inherent poor electrical conductivity and agglomeration problems. In this study, a composite electrode material with a unique structure was synthesized by in situ growth of nanoscale NiVAl-LDH on the surface of few-layered Ti3C2Tx–MXene. The strong interfacial connection and enhanced electronic coupling between the two components enhance the structural stability and electrical conductivity of the material, significantly enhancing its redox kinetics. Moreover, this composite structure effectively prevents the aggregation and restacking of Ti3C2Tx–MXene and NiVAl-LDH nanosheets, ensuring the complete exposure of active sites. Demonstrating exceptional electrochemical capabilities, the composite electrode showcases a distinct capacitance of 186.7 mA h g−1 at a current density of 1 A g−1. Furthermore, it maintains an impressive 84.7% of its capacitance after enduring 5000 charge–discharge cycles at a high current density of 10 A g−1. The assembled asymmetrical supercapacitor device demonstrates a respectable energy density of 51.6 W h kg−1 at a power density of 800.0 W kg−1, as well as excellent cycling stability (89.1% capacitance retention after 10 000 cycles at 10 A g−1).
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A generalized neural network approach for separation of molecular breaking traces†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02346J
Break-junction experiments are used to statistically study the electronic properties of individual molecules. The measurements consist of repeatedly breaking and merging a gold wire while measuring the conductance as a function of displacement. When a molecule is captured, a plateau is observed in the conductance traces otherwise exponentially decaying tunnel traces are measured. Clustering methods are widely used to separate these traces and identify potential sub-populations in the data corresponding to different molecular junction configurations. As these configurations are typically a priori unknown, unsupervised methods are most suitable for the classification. However, most of the unsupervised methods used for the classification perform poorly in the identification of these small sub-populations of molecular traces. Robust removal of tunnelling-only traces before clustering is thus of great interest. Neural networks have been proven to be powerful in the classification of data samples with predictable behaviour, but often show large sensitivity to the underlying training data. In this study we report on a neural network method for the separation of tunnelling-only traces in conductance vs. displacement measurements that achieves excellent classification performance for complete and unseen data sets. This method is particularly useful for data sets in which the yield of molecular traces is low or which comprise of a significant number of traces displaying a jump from tunneling features to a molecular plateau.
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High carrier mobility and strong electron–phonon coupling in graphene–WS2 heterobilayers under pressure†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03438K
Graphene-TMD heterojunctions with strong electron–phonon coupling are expected in nano-photodetectors, yet the chemical doping hinders the performance of graphene, and the limited photoelectric conversion and lack of effective regulation of interlayer interactions hinder further research on heterostructures. Here, we investigate the effect of hydrostatic pressure on vertically stacked monolayer-graphene and monolayer-WS2 heterostructures, and the phonon pattern in the vertical direction is significantly enhanced during compression, indicating that the interlayer electron transition dominates. We further analyze the pressure evolution of doping concentration and Fano scattering, showing the three stages of charge transfer and the significant effect of pressure on the strength of electron–phonon coupling, which provide a platform for regulating the physical properties of quantum interference between electrons and phonons. Finally, density functional theory (DFT) calculations confirm the strong p-type doping in graphene and pressure-induced transitions in heterojunction band structures. These findings suggest that graphene-based heterobilayers are promising candidates for future optoelectronic applications.
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Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02708B
Multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters have immense potential for use in the development of high color purity and high-resolution organic light-emitting diode (OLED) displays. However, the scarcity of high-performance narrowband blue emitters has been a challenge. Herein, three blue MR-TADF emitters have been synthesized using halogen borylation. The introduction of dibenzofuran to extend the π-conjugate skeletons has resulted in emitters with exceptional properties such as large reverse intersystem crossing (RISC) rates, a high photoluminescence quantum yield (PLQY) of 92% and a small full width at half maximum (FWHM) value of 25 nm. The electroluminescent devices utilizing DABNA-3-DBF as emitters have displayed remarkable external quantum efficiencies (EQEs) of 25.9% and Commission Internationale de l’Eclairage (CIE) coordinates of (0.16, 0.07). This work presents a viable strategy for the development of high-performance blue MR-TADF with a narrow FWHM.
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Carbonyl-rich porous organic polymers for cobalt adsorption from water†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03320A
Transition metals such as cobalt are necessary for various clean-energy technologies, notably electric-vehicle batteries. Global demand for these metals is therefore projected to increase exponentially in coming decades. Metal-ion adsorption from water offers many advantages over mining, as adsorption processes are energy-efficient and compatible with diverse water sources. Porous organic polymers are promising adsorbents: Their covalent nature provides thermal and chemical stability, while their porosity leads to high adsorption capacity. Here, we synthesized a series of amide-linked porous organic polymers denoted TMC-TAPM through the polymerization of a tri-functional acyl chloride monomer with a tetra-functional amine monomer, and we studied the resulting materials for cobalt capture from aqueous solution. By controlling monomer stoichiometry during synthesis, we obtained materials with varying amounts of carbonyl or amino groups. The materials with increasing carbonyl content showed increasing cobalt adsorption capacities, with measured adsorption capacities up to 50 mg Co g−1. Cobalt adsorption capacity was observed to plateau past a certain stoichiometric ratio, indicating an optimal monomer stoichiometry of 1.5-fold excess acyl chlorides relative to amines. The captured cobalt could be desorbed to yield a re-activated adsorbent capable of repeated adsorption cycles, without loss in performance. These results provide design rules for the synthesis of robust, high-capacity transition metal adsorbents.
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Preparation of freestanding and ultrastable CsPbX3 perovskite quantum dots/SEBS composite films for curved and flexible surfaces†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02654J
All-inorganic CsPbX3 (X = Cl, Br, I) perovskite quantum dots (PQDs)/polymer composite films have been used widely in light-emitting devices. Most methods of fabricating CsPbX3 PQDs/polymer composite films cannot meet the diverse requirements of real applications, particularly with regard to depositing or transferring films on different substrate types, including non-planar surfaces. It is still a challenge to prepare freestanding CsPbX3 PQDs/polymer composite films and deposit them on various substrates (especially non-planar substrates). Here, we report a facile way to prepare freestanding CsPbX3 PQDs/poly(styrene–ethylene–butylene–styrene) (SEBS) composite films via an interfacial-confinement (IC) strategy. The as-obtained films were applicable to various substrates (even curved and flexible substrates) and exhibited excellent stability against various environments. These freestanding CsPbX3 PQDs/SEBS composite films could be patterned readily for anti-counterfeiting and information-encryption applications. They also could be employed as color-conversion materials for white light-emitting diodes (LEDs).
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Extended π-conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02726K
In this study, the magnetic anisotropy of metal complexes is explored for its crucial role in the development of molecular materials for cutting-edge applications in spintronics, memory storage, and quantum computing. The challenge of achieving maximum magnetic anisotropy for paramagnetic single nickel ion sites is addressed and realized through an on-surface thermally induced planarization reaction in tetraphenylporphyrin, which maintains the nickel species in a square planar coordination environment. At the same time, the effective ligand field reduction due to the increased π-conjugation results in a lower reactivity of the molecular species. The results herein reported showcase the synergy between magnetic anisotropy and chemical robustness in single-site magnetic materials, thus opening exciting prospects for the development of stable uniaxial anisotropy in these materials. Such a finding represents a relevant advance in the field and validates a protocol for exploring magnetic anisotropy in metal complexes.
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A high-performance pH-sensitive electrode integrated with a multi-sensing probe for online water quality monitoring
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02646A
Water quality monitoring is an essential tool in effective environmental and public health protection. This study presents a new screen-printed Co2O3–RuO2-based electrode for electrochemical pH sensing and its comprehensive morphological, compositional, potentiometric, and thermal characterization. This novel electrode is used to measure the pH of different types of environmental water (river, lake, and sea) in Poland and the pH along the water column of a lake in Germany using an underwater multi-sensor probe, the development and demonstration of which are also described. The thick film pH electrode exhibits super-Nernstian sensitivity of 70.6 ± 2.2 mV pH−1, a short response time of 2–13 s, and a stable response in media with a conductivity of up to 118 mS cm−1 at temperatures ranging from −2 to 60 °C in the pH range 1–13. The electrodes have a high level of accuracy in comparison to the commercial glass electrodes, which they maintain over a period of 3 years. The superior potentiometric characteristics such as high sensitivity, selectivity, stability, and undisturbed sensing under extreme conditions are among the significant advantages of the developed miniaturized and low-cost pH-sensing electrode. The developed underwater probe is portable, rechargeable, submersible, autonomous, provides significant water data, and does not require scientific staff for operation.
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Abating dopant competition between dual high-valence ions in single-phased barium ferrite towards ultra-broad microwave absorption†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03246A
Microwave absorbers with ultra-broad bandwidths are extremely effective in combating the wide range of electromagnetic pollution and radar detection. However, the conventional magnetoelectric compositing techniques for achieving a wide absorption bandwidth suffer from drawbacks of a complex preparation process and low yield production. A single-phased microwave absorber is an ideal choice for large-scale application while integrating desired levels of dielectric loss and a broad magnetic loss continues to pose a significant challenge. In this work, an ultra-broad single-phase microwave absorber is developed by abating the doping competition of dual high-valence Zr4+ and Ti4+ ions in the M-type barium ferrite. Due to the disparities in electronegativity and ionic radii of Zr4+ and Ti4+ ions, enhanced incorporation of high-valence ions substituting for Fe3+ ions in Zr4+–Ti4+ ion co-doped systems to simultaneously improve the complex permittivity and generate multi-resonance permeability. First-principles calculations and magnetic resonance peak-differentiating and imitating results show that the enhanced electromagnetic properties stem from the optimized electronic structure and strengthened exchange coupling effect. By optimizing the dopant Zr4+ and Ti4+ contents in terms of composition of BaFe12−2xZrxTixO19 with x = 0.4, an ultra-broad bandwidth of 16.3+ GHz and an ultra-strong absorption intensity of up to −54.8 dB have been successfully achieved at a very thin matching thickness down to ∼1.08 mm, much superior to those of the existing various types of state-of-the-art microwave absorbers. Therefore, this material shows great application potentials as preeminent microwave absorbers with unprecedented comprehensive performance.
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CoMnCrGa: a novel ferromagnetic material with high spin-polarization for room temperature spintronics
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02813E
Here, we report the synthesis of a novel quaternary Heusler alloy CoMnCrGa and its structural, magnetic, transport and electronic properties using both experimental and theoretical methods. DFT calculations on an ordered crystal structure with specific atomic positions (Ga at 4a, Mn at 4b, Cr at 4c and Co at 4d) reveal a half-metallic ferromagnetic (HMF) ground state having a very high spin polarization of 96.1%. In this work we show that despite having a mix of Mn (4b) and Cr (4c) atoms, CoMnCrGa exhibits all the signatures of the HMF characteristic, viz., adherence to the Slater–Pauling (S–P) rule to isothermal saturation magnetization and the absence of magnon scattering in temperature dependent resistivity data. Given its high TC (∼807 K), low magnetic moment and very high spin-polarization, the compound is a promising candidate for room temperature spintronics applications.
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Phase segregation affects electron–phonon coupling in perovskite solar cell materials
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02547K
Phase segregation has been described as a significant factor that limits solar cell efficiency and long-term stability in mixed organic–inorganic halide perovskite materials. It is often microscopically linked to the electron–phonon coupling when the device is under operation. Through computational calculations, Migdal-Eliashberg theory and the Fröhlich large polaron model, we examined the control of phase segregation, in bulk I/Br and FA/Cs mixtures, over the electron–phonon coupling strength. We revealed that either A-site or X-site phase segregation destabilizes the material but reduces the electron–phonon coupling and increases the charge carrier mobility. Segregation promotes higher frequency vibrations and phonon instability is generally caused by [PbI6]4− octahedral torsions and liberations in FA+. Phonon dispersion has stronger control over the electron–phonon coupling than electronic bands. We expect that our theoretical findings will influence future discussions regarding the interplay of phase segregation and electron–phonon interactions in perovskite solar cells.
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Unravelling the atomic mechanisms of tetrahedral doping in chalcogenide glass for electrical switching materials†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02984K
The ovonic threshold switching (OTS) selector is crucial for the development of high-density memory devices based on three-dimensional semiconductor integration technology, as it could suppress leakage current. However, the performance of OTS materials based on chalcogenide glass is not yet satisfactory, hindering the progress of industrial advancement. Si doping, by introducing tetrahedral sp3 bonding into materials, is a key method to improve the thermal stability of chalcogenide glass, but the specific mechanism of such a dopant is not very clear. In this study, we investigated the effect of Si doping on the local structure, bonding nature, and electronic properties of amorphous GeSe (a-GeSiSe), to gain a better understanding of the doping effect. Our results suggest that Si atoms form tetrahedral motifs with stronger Si–Ge and Si–Se bonds, thus slowing down the atomic mobility to increase the activation energy of crystallization. Moreover, the resulting narrowed band gap of a-GeSiSe is advantageous in decreasing the threshold voltage (Vth). In addition, Si doping leads to stable mid-gap states and thus effectively suppresses the Vth drift. Our study elucidates the important role of Si doping in OTS materials and facilitates the development of 3D phase-change memory.
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Back cover
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90243A
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Correction: Copper particle-free ink with enhanced performance for inkjet-printed flexible UWB antennas
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC90239K
Correction for ‘Copper particle-free ink with enhanced performance for inkjet-printed flexible UWB antennas’ by Wendong Yang et al., J. Mater. Chem. C, 2023, 11, 14429–14438, https://doi.org/10.1039/D3TC02515B.
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Facile synthesis of ytterbium doped cesium lead halide perovskite powder†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02631K
Ytterbium-doped perovskites have been demonstrated as a suitable system for fabricating quantum-cutting materials, which show promising potential for enhancing solar cell efficiency and various other optoelectronic applications. Cesium lead halide perovskites (CLHPs) strongly absorb high energy photons, and their energy can be transferred to ytterbium ions, which subsequently emit two photons of approximately two times lower energy. Typically, CLHPs in the form of nanoparticles or thin spin coated films are used for this purpose. In this paper, we present an alternative mechanosynthesis-based technique for the fabrication of quantum-cutting materials. We demonstrate the formation of CLHP powders doped with ytterbium using dry and wet mechanosynthesis techniques, followed by a comprehensive examination of their structural and optical properties. Both synthesis methods allow doping of perovskites with ytterbium ions by incorporating them into the perovskite lattice substituting lead ions. We show that there is no essential difference between the powders prepared using both techniques. The ytterbium doped into the perovskite effectively quenches the excitonic emission and enables ytterbium photoluminescence efficiencies above 100%, with the champion PLQY of the sonicated CsYb0.05Pb0.925Cl3 powder embedded into polymer matrix reaching 160%.
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Fruitful interplay between theory and experiment in the design of circularly polarized luminescent materials†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03562J
Preliminary computations of NBN-benzo[f,g]tetracene/BINOL tethered structures (R)-/(S)-1 and (R)-/(S)-2 that suggest high oscillator strengths f and dissymmetry factors for CPL glum incited us to synthesize these compounds. The optical transitions within these structures have strong charge-transfer character from the benzotetracene-localized HOMOs to the LUMOs located at the BINOL. Large Stokes shifts of around 3500 cm−1 are observed alongside quantum yields of 53–64%. The absorption and luminescence dissymmetry factors from ECD and CPL spectra were measured as gabs = ±0.7 × 10−3 (1) and ±1.0 × 10−3 (2), and glum = ±0.5–0.6 × 10−3 (1) and ±1.6 × 10−3 (2), resulting in a CPL brightness (BCPL) of 12.7–15.1 M−1 cm−1. This work shows that computational screening of chiroptical properties prior to synthesis is useful for identification of suitable materials.
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Electrostatic gating-driven transition from Schottky contact to p–n junction in moiré patterned Ars/Gra heterostructures†
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02467A
Atomically thin van der Waals (vdW) heterostructures provide a practical platform to study mutual interactions between the two individual layers, and the resulting subtle electrons transfer and concomitant electronic band characteristics. Herein, using first-principles calculations and analyses, we demonstrate that there is no interlayer net charge transfer within the moiré patterned arsenene/graphene (Ars/Gra) heterostructure because the binding between them arises predominantly from the physical polarization of intralayered electrons. Substantively, according to the Schottky–Mott rule, the moiré patterned Ars/Gra heterostructure retains its Schottky contact. Strikingly, electrostatic gating can drive the interlayer charge transfer from the Ars layer to the Gra layer, giving rise to p-type Ars and n-type Gra, and then forming a moiré patterned Ars/Gra p–n junction when the electric field exceeds the threshold of 0.54 V Å−1. Doping an isovalent Sb atom to the Ars layer can create impurity bands above the valence band maximum of Ars, which significantly reduces the electric field to 0.48 V Å−1 to realize an identical p–n junction. Such featured electronic phase transition from the moiré patterned Schottky contact to p–n junction is absent in the reported ordered stacking Ars/Gra heterostructures. We also observed that different moiré patterns of Ars/Gra have a substantial impact on the electron/hole Fermi velocity and asymmetry factor. The mapped carrier transport trend also supports the finding of the electric phase transition. These findings provide new insights into the electrostatic gating driven electronic phase transition and could be useful for the future design of graphene-based vdW heterostructures.
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18904
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 88 Science Citation Index Science Citation Index Expanded Not
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